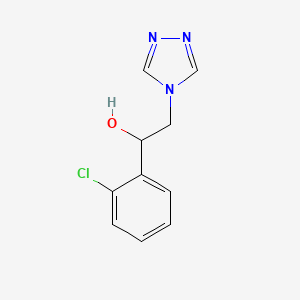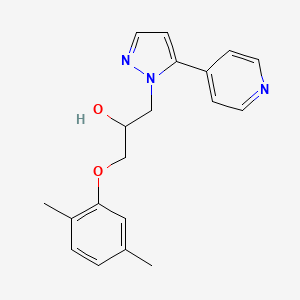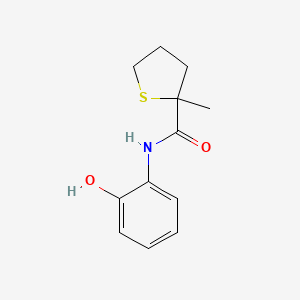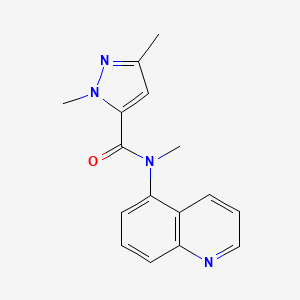
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide, also known as DMQX, is a chemical compound that belongs to the family of quinoxalines. It is a potent and selective antagonist of the ionotropic glutamate receptor. DMQX has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Wirkmechanismus
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the NMDA receptor subtype. It binds to the receptor's glycine site, blocking the binding of glycine and preventing the activation of the receptor. This results in a decrease in the influx of calcium ions into the neuron, which is essential for synaptic plasticity and learning and memory formation.
Biochemical and Physiological Effects:
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, and to decrease the activity of the NMDA receptor. N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has also been shown to have analgesic effects, reducing pain perception in animal models. In addition, N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has been shown to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide is also relatively stable and easy to handle, making it a convenient tool for lab experiments. However, N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has some limitations. It has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time. In addition, N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide can have off-target effects on other glutamate receptor subtypes, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide. Another area of interest is the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, the use of N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide as a potential therapeutic agent for the treatment of neurological and psychiatric disorders warrants further investigation.
Synthesemethoden
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-methylpyridine with 2-chloro-5-nitrobenzoic acid, followed by reduction of the resulting nitro compound, and subsequent reaction with 2,3-dichloroquinoxaline. The final product is obtained through recrystallization and purification steps.
Wissenschaftliche Forschungsanwendungen
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to block the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory formation. N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide has also been used to investigate the role of glutamate receptors in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-9-13(11-18-10-12)17(21)20(2)16-7-3-6-15-14(16)5-4-8-19-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOGHTAWVATRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N(C)C2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-quinolin-5-ylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)

![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B7630892.png)

![4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7630908.png)
![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)

![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)

![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)
![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)
